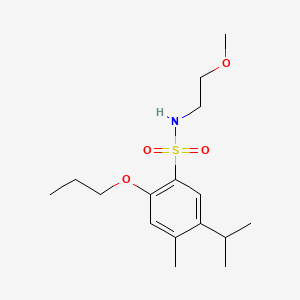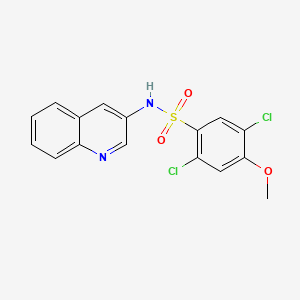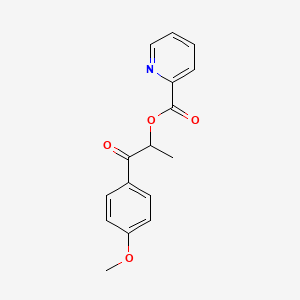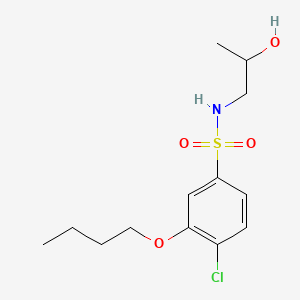
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide, also known as BHBS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. BHBS has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide inhibits Kv1.3 by binding to the channel's pore region, blocking the flow of potassium ions across the membrane. This results in the depolarization of the cell membrane and the inhibition of downstream signaling pathways. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has also been found to inhibit other ion channels, including the calcium-activated potassium channel KCa3.1.
Biochemical and Physiological Effects:
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the modulation of insulin secretion, and the inhibition of cancer cell proliferation. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has several advantages for use in lab experiments, including its high potency and selectivity for Kv1.3, its availability in pure form, and its ability to inhibit other ion channels. However, 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide, including the development of more potent and selective inhibitors of Kv1.3, the investigation of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a therapeutic agent for inflammatory diseases and cancer, and the exploration of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a tool for studying other ion channels and receptors. Additionally, the development of new synthesis methods for 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide could lead to the production of more efficient and cost-effective inhibitors.
合成方法
The synthesis of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 2-hydroxypropylamine. The resulting product is purified using recrystallization, yielding 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide as a white crystalline powder. The synthesis of 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been optimized to produce high yields of pure product, making it readily available for scientific research applications.
科学研究应用
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been used in a variety of scientific research applications, including the study of ion channels, enzymes, and receptors. 3-butoxy-4-chloro-N-(2-hydroxypropyl)benzene-1-sulfonamide has been found to be a potent inhibitor of the voltage-gated potassium channel Kv1.3, making it a valuable tool for investigating the role of Kv1.3 in various biological processes, including T cell activation and proliferation.
属性
IUPAC Name |
3-butoxy-4-chloro-N-(2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-3-4-7-19-13-8-11(5-6-12(13)14)20(17,18)15-9-10(2)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMHQJSWFNHIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


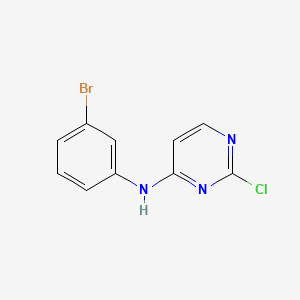
![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
![5-bromo-2-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B603049.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)
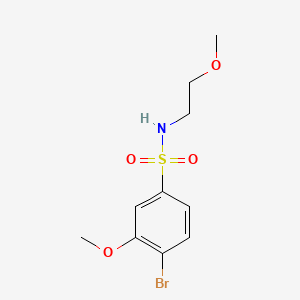


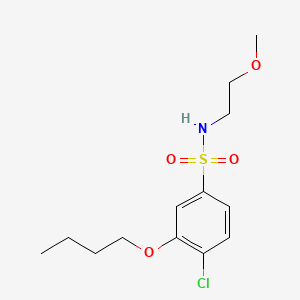
![4,5-dimethyl-2-(pentyloxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B603058.png)
